molecular formula C16H27BClNO2 B13478820 4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B13478820
M. Wt: 311.7 g/mol
InChI Key: BZWGJMJLSGDJST-UHFFFAOYSA-N
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Description

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the following steps:

    Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This involves the reaction of an appropriate aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Amination Reaction: The resulting boronate ester is then subjected to an amination reaction to introduce the aniline group. This step often requires the use of a suitable amine and a coupling agent.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced boronate esters or amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Investigated for its potential in drug discovery and development, especially in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The compound’s effects are mediated through pathways involving boron chemistry and its ability to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride stands out due to its specific combination of a boronate ester group and an aniline moiety. This unique structure imparts distinct reactivity and makes it particularly valuable in applications requiring selective binding and reactivity with biological molecules.

Properties

Molecular Formula

C16H27BClNO2

Molecular Weight

311.7 g/mol

IUPAC Name

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C16H26BNO2.ClH/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17;/h8-10H,18H2,1-7H3;1H

InChI Key

BZWGJMJLSGDJST-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)N.Cl

Origin of Product

United States

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